ethyl 4,5-dimethyl-2-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with ethyl, dimethyl, and a triazole-pyridine moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe triazole-pyridine moiety is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-ethyl-4,5-dimethyl-: A related compound with a simpler structure, used in various chemical applications.
Indole derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
ETHYL 4,5-DIMETHYL-2-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with a triazole-pyridine moiety, providing distinct chemical and biological properties that are not commonly found in simpler compounds .
Properties
Molecular Formula |
C18H19N5O3S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-17(25)14-10(2)11(3)28-16(14)20-13(24)9-27-18-21-15(22-23-18)12-5-7-19-8-6-12/h5-8H,4,9H2,1-3H3,(H,20,24)(H,21,22,23) |
InChI Key |
WYSUWXZFBVLPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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